Glutathionylspermidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

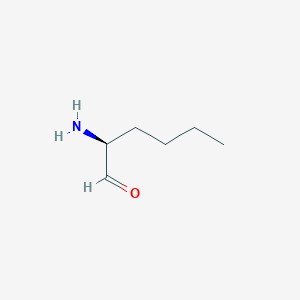

La glutathionylspermidine est un composé formé par la conjugaison du glutathion et de la spermidine. C'est une petite molécule qui joue un rôle important dans les mécanismes de défense cellulaire contre le stress oxydatif, en particulier chez certaines bactéries et protozoaires.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

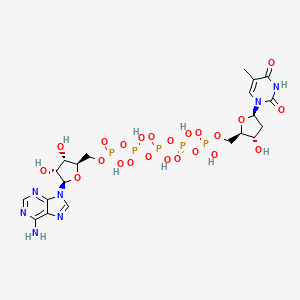

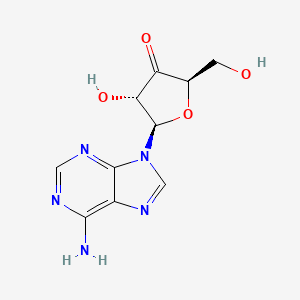

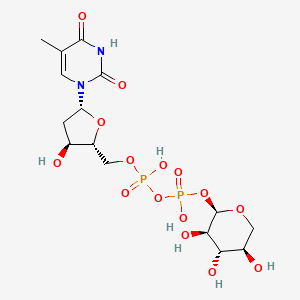

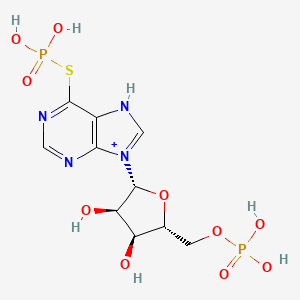

La glutathionylspermidine peut être synthétisée enzymatiquement à l'aide de la this compound synthase. La réaction implique les substrats glutathion, spermidine et adénosine triphosphate (ATP). L'enzyme catalyse la formation de this compound avec l'adénosine diphosphate (ADP) et le phosphate comme sous-produits .

Méthodes de production industrielle

Les méthodes de production industrielle de la this compound ne sont pas bien documentées, car le composé est principalement d'intérêt dans les milieux de recherche. La méthode de synthèse enzymatique décrite ci-dessus peut être mise à l'échelle pour une production plus importante si nécessaire.

Analyse Des Réactions Chimiques

Types de réactions

La glutathionylspermidine subit plusieurs types de réactions chimiques, notamment :

Réduction : Le composé peut être réduit en glutathion et en spermidine par des amidases spécifiques.

Substitution : Il peut participer à des réactions de substitution nucléophile, en particulier en présence d'espèces réactives de l'oxygène.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène (H₂O₂) est couramment utilisé comme agent oxydant.

Réduction : Des amidases spécifiques ou des agents réducteurs comme le dithiothréitol (DTT) peuvent être utilisés.

Substitution : Divers nucléophiles peuvent être utilisés en fonction de la réaction souhaitée.

Principaux produits

Oxydation : Formation de disulfures mixtes avec des thiols protéiques.

Réduction : Régénération du glutathion et de la spermidine.

Substitution : Formation de dérivés de this compound substitués.

Applications De Recherche Scientifique

La glutathionylspermidine a plusieurs applications en recherche scientifique :

Chimie : Elle est utilisée pour étudier les réactions redox et la formation de disulfures mixtes.

Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique contre les maladies causées par le stress oxydatif.

Mécanisme d'action

La this compound exerce ses effets principalement par son rôle dans la régulation redox. Elle forme des disulfures mixtes avec des thiols protéiques, protégeant les protéines de la suroxygénation et régulant leurs fonctions . Le composé est synthétisé et hydrolysé par des enzymes spécifiques, telles que la this compound synthase et l'amidase . Ces enzymes sont essentielles pour maintenir l'équilibre de la this compound dans les cellules.

Mécanisme D'action

Glutathionylspermidine exerts its effects primarily through its role in redox regulation. It forms mixed disulfides with protein thiols, protecting proteins from overoxidation and regulating their functions . The compound is synthesized and hydrolyzed by specific enzymes, such as this compound synthase and amidase . These enzymes are crucial for maintaining the balance of this compound within cells.

Comparaison Avec Des Composés Similaires

Composés similaires

Trypanothione : Un composé similaire à la glutathionylspermidine, formé par la conjugaison de deux molécules de glutathion avec la spermidine.

Bis(glutathionyl)spermine : Un autre composé apparenté, formé par la conjugaison du glutathion avec la spermine.

Unicité

La this compound est unique dans son rôle spécifique dans la régulation redox chez certaines bactéries et certains protozoaires. Contrairement à la trypanothione, qui est plus fréquente chez les trypanosomatidés, la this compound se retrouve dans un éventail plus large d'organismes. Sa capacité à former des disulfures mixtes avec des thiols protéiques en fait un composé précieux pour l'étude du stress oxydatif et de la biologie redox.

Propriétés

Numéro CAS |

33932-35-3 |

|---|---|

Formule moléculaire |

C17H34N6O5S |

Poids moléculaire |

434.6 g/mol |

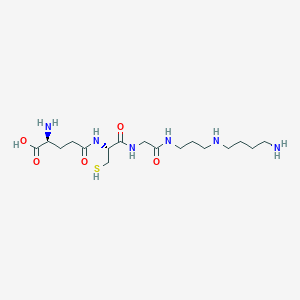

Nom IUPAC |

(2S)-2-amino-5-[[(2R)-1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C17H34N6O5S/c18-6-1-2-7-20-8-3-9-21-15(25)10-22-16(26)13(11-29)23-14(24)5-4-12(19)17(27)28/h12-13,20,29H,1-11,18-19H2,(H,21,25)(H,22,26)(H,23,24)(H,27,28)/t12-,13-/m0/s1 |

Clé InChI |

NEDQLXHBVHSKNV-STQMWFEESA-N |

SMILES isomérique |

C(CCNCCCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N)CN |

SMILES canonique |

C(CCNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4R,5R)-3,4-Dihydroxy-N,N'-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-YL]-2,5-bis(2-phenylethyl)hexanediamide](/img/structure/B10777540.png)

![[(2S,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777567.png)

![4-(2-Amino-ethoxy)-2-[(3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-but-3-enoic acid](/img/structure/B10777572.png)

![4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino}hexopyranose](/img/structure/B10777584.png)